

Diethyl cyclohexane-1,2-dicarboxylate CAS number and properties

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Compound of Interest

Compound Name: *Diethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B158417*

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Diethyl Cyclohexane-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on **diethyl cyclohexane-1,2-dicarboxylate**, a significant compound in various chemical and pharmaceutical applications. This document details its chemical and physical properties, synthesis methodologies, and metabolic pathways, presenting data in a clear and accessible format for laboratory and development settings.

Core Properties and Identification

Diethyl cyclohexane-1,2-dicarboxylate is a diester of cyclohexane-1,2-dicarboxylic acid. It exists as different stereoisomers, which may have distinct properties and applications. The general, unspecified form is most commonly referenced by the primary CAS number.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	10138-59-7[1][2]
cis-isomer CAS	17351-07-4
trans-isomer CAS	17351-22-3[3]
Molecular Formula	C ₁₂ H ₂₀ O ₄ [1][2]
IUPAC Name	diethyl cyclohexane-1,2-dicarboxylate[1][4]
Synonyms	Diethyl hexahydrophthalate, 1,2- Cyclohexanedicarboxylic acid diethyl ester[2][3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	228.28 g/mol [1][2]
Appearance	Colorless to nearly colorless liquid[2]
Boiling Point	135 °C at 11 mmHg[2]
119 °C at 4 mmHg (cis-isomer)	
Flash Point	82 °C[2]
Specific Gravity	1.06 (20/20) (cis-isomer)
Refractive Index	1.46 (cis-isomer)

Synthesis and Experimental Protocols

The synthesis of **diethyl cyclohexane-1,2-dicarboxylate** can be achieved through various routes, most commonly via the hydrogenation of the corresponding aromatic diester.

Experimental Protocol: Catalytic Hydrogenation of Diethyl cis- Δ^4 -tetrahydrophthalate

This protocol describes the synthesis of diethyl cis-hexahydrophthalate.

Materials:

- Diethyl cis- Δ^4 -tetrahydrophthalate (1 mole, 226 g)
- Adams platinum oxide catalyst (0.5 g)
- Commercial absolute ethanol (20 mL for catalyst preparation, 10 mL for rinsing)
- Low-pressure catalytic hydrogenation apparatus
- 500-mL Pyrex centrifuge bottle
- Hydrogen gas

Procedure:

- In a 500-mL Pyrex centrifuge bottle, place 0.5 g of Adams platinum oxide catalyst and 20 mL of commercial absolute ethanol.
- Connect the bottle to a calibrated low-pressure hydrogen tank.
- Evacuate the bottle and then fill it with hydrogen. Repeat this process twice.
- Introduce hydrogen into the system until the pressure reaches 1-2 atmospheres (15-30 lb).
- Shake the bottle for 20-30 minutes to reduce the platinum oxide.
- Stop the shaker, evacuate the bottle, and admit air.
- Add 226 g (1 mole) of diethyl cis- Δ^4 -tetrahydrophthalate to the bottle. Use an additional 10 mL of absolute ethanol to rinse the container used for weighing the ester and add it to the reaction mixture.
- Reconnect the bottle to the hydrogenation apparatus, evacuate, and fill with hydrogen twice.
- Introduce hydrogen to a pressure of 25-30 lb and shake the mixture.
- The reduction is typically complete within a short period. Monitor the reaction by observing the cessation of hydrogen uptake.

- Upon completion, the resulting diethyl cis-hexahydrophthalate can be purified by distillation under reduced pressure. The product has a boiling point of 129–131°C at 5 mmHg.[5]

Chemical Reactions and Metabolic Fate

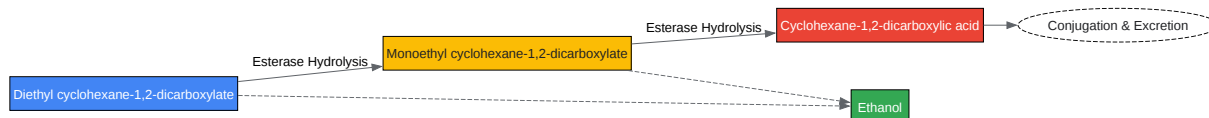
Diethyl cyclohexane-1,2-dicarboxylate undergoes typical ester reactions. In biological systems, it is expected to be metabolized through hydrolysis.

Key Chemical Reactions:

- Hydrolysis: In the presence of an acid or base catalyst, it hydrolyzes to form cyclohexane-1,2-dicarboxylic acid and ethanol.[2]
- Transesterification: It can react with other alcohols to form different esters.[2]
- Reduction: It can be reduced to the corresponding diol.[2]

Metabolic Pathway

While specific signaling pathways for **diethyl cyclohexane-1,2-dicarboxylate** are not extensively documented, the metabolism of structurally related compounds, such as di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), provides a likely model. The primary metabolic step is the hydrolysis of the ester bonds by esterases, primarily in the liver. This process yields the monoester and subsequently the dicarboxylic acid, along with the corresponding alcohol. These metabolites are then typically conjugated and excreted. The monoester metabolite of DINCH, MINCH, has been shown to be a potent agonist of PPAR- α , suggesting that the metabolites of **diethyl cyclohexane-1,2-dicarboxylate** could also interact with metabolic signaling pathways, particularly those involved in lipid metabolism.[6][7]



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